5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid
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Overview
Description
5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound featuring a thiazolidine ring, a benzylidene group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach includes the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form the thiazolidine ring, followed by acetylation and subsequent coupling with 2-hydroxybenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as nano-catalysis and green chemistry to enhance yield, purity, and selectivity. These methods are designed to be environmentally friendly and economically viable, ensuring high efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. The presence of the thiazolidine ring and fluorobenzylidene group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid
- 5-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- 4-({[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid
Uniqueness
What sets 5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorobenzylidene group enhances its pharmacological properties, making it a valuable compound for drug development .
Properties
Molecular Formula |
C19H13FN2O5S2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-[[2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H13FN2O5S2/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-14(23)13(8-12)18(26)27/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7- |
InChI Key |
GWRUANKXLDHVAN-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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